"synthesis of Benzo[c]isothiazole-4-carboxylic acid"
"synthesis of Benzo[c]isothiazole-4-carboxylic acid"
An In-depth Technical Guide to the Synthesis of Benzo[c]isothiazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for Benzo[c]isothiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, multi-step pathway designed from established chemical principles and analogous transformations. The proposed synthesis starts from the readily available precursor, 2-methyl-3-nitroaniline, and proceeds through key steps including a Sandmeyer reaction, reduction of a nitro group, cyclization to form the core benzo[c]isothiazole ring system, and final hydrolysis to yield the target carboxylic acid. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this valuable molecule.
Introduction and Strategic Overview
The benzo[c]isothiazole (also known as 2,1-benzisothiazole) scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The introduction of a carboxylic acid moiety at the 4-position of this ring system can provide a crucial handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
The synthesis of the specific isomer, Benzo[c]isothiazole-4-carboxylic acid, is not well-documented in publicly available literature. Therefore, a rational synthetic design is required. The strategy outlined in this guide is based on a retrosynthetic analysis that disconnects the target molecule into readily accessible starting materials. The key transformations in the proposed forward synthesis include:
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Introduction of a nitrile group as a precursor to the carboxylic acid via a Sandmeyer reaction.
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Formation of the isothiazole ring through a cyclization reaction involving an ortho-amino-substituted aromatic compound and a sulfur source.
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Hydrolysis of the nitrile to the final carboxylic acid.
This approach is designed to be robust, scalable, and to utilize well-understood and reliable chemical reactions, thereby providing a high probability of success in a laboratory setting.
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow for Benzo[c]isothiazole-4-carboxylic acid.
Detailed Mechanistic Discussion and Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline
Mechanistic Insight: This transformation is a classic Sandmeyer reaction.[1][2] The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group via a radical-nucleophilic aromatic substitution mechanism.[2]
Experimental Protocol:
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Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-nitrobenzonitrile.
Step 2: Synthesis of 3-Amino-2-methylbenzonitrile
Mechanistic Insight: This step involves the reduction of the aromatic nitro group to a primary amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid.[3] The tin(II) chloride acts as a reducing agent, transferring electrons to the nitro group, which is subsequently protonated and undergoes a series of deoxygenation and protonation steps to yield the amine.
Experimental Protocol:
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In a round-bottom flask, suspend 2-methyl-3-nitrobenzonitrile (1 equivalent) in ethanol.
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Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
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Heat the mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
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The crude 3-amino-2-methylbenzonitrile can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of Benzo[c]isothiazole-4-carbonitrile
Mechanistic Insight: This is the key ring-forming step. The reaction of an ortho-methylaniline derivative with a sulfur source like sulfur monochloride (S₂Cl₂) is a known method for the synthesis of the 2,1-benzisothiazole ring system. The reaction likely proceeds through the formation of an N-sulfenyl chloride intermediate which then undergoes an intramolecular electrophilic aromatic substitution onto the benzene ring, followed by oxidation to form the aromatic benzo[c]isothiazole.
Experimental Protocol:
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Dissolve 3-amino-2-methylbenzonitrile (1 equivalent) in an inert solvent such as xylene or toluene.
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Heat the solution to reflux.
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Slowly add a solution of sulfur monochloride (S₂Cl₂) (1.1 equivalents) in the same solvent dropwise to the refluxing mixture.
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Continue to heat at reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter to remove any solid byproducts.
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Wash the filtrate with an aqueous solution of sodium bicarbonate to remove acidic impurities.
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Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield Benzo[c]isothiazole-4-carbonitrile.
Step 4: Synthesis of Benzo[c]isothiazole-4-carboxylic acid
Mechanistic Insight: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.[4]
Experimental Protocol:
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In a round-bottom flask, suspend Benzo[c]isothiazole-4-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).
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Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.
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Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water to remove any residual acid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Benzo[c]isothiazole-4-carboxylic acid.
Data Presentation
The following table summarizes the key intermediates and the final product in the proposed synthetic pathway.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | - | |
| 2-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 70-80 | |
| 3-Amino-2-methylbenzonitrile | C₈H₈N₂ | 132.16 | 85-95 | |
| Benzo[c]isothiazole-4-carbonitrile | C₈H₄N₂S | 160.19 | 50-60 | |
| Benzo[c]isothiazole-4-carboxylic acid | C₈H₅NO₂S | 179.19 | 80-90 |
Note: Structures are representational. Yields are estimated based on analogous reactions in the literature and will require experimental optimization.
Conclusion
References
- Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 71.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
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ResearchGate. (2023). Preparation of benzoic acid. Retrieved from [Link]
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RSC Publishing. (1968). Benzisothiazoles. Part V1I.l Reaction of a-Sub- stituted o-Toluidines with Thionyl Chloride. A One-stage S. Retrieved from [Link]
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S.C.I.R.P. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Wiley Online Library. (2007). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]





